Ruxolitinib (S-énantiomère)

Vue d'ensemble

Description

S-Ruxolitinib is a less active enantiomer of Ruxolitinib . Ruxolitinib is used to treat intermediate or high-risk myelofibrosis, including primary myelofibrosis, post-polycythemia vera myelofibrosis, and post-essential thrombocythemia myelofibrosis .

Synthesis Analysis

Ruxolitinib is well absorbed, has 95% bioavailability, and is bound to albumin for 97% . Its pharmacokinetics can be described with a two-compartment model and linear elimination . Metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors . The major metabolites of ruxolitinib are pharmacologically active .Molecular Structure Analysis

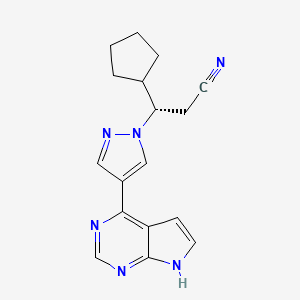

The chemical formula of S-Ruxolitinib is C17H18N6 . Its exact mass is 306.16 and its molecular weight is 306.370 .Chemical Reactions Analysis

Application site reactions included application site pain, skin irritation, and scratch .Physical And Chemical Properties Analysis

S-Ruxolitinib has a molecular weight of 306.37 g/mol . It is soluble in DMSO at 51 mg/mL .Applications De Recherche Scientifique

Traitement du vitiligo

Le vitiligo est une maladie auto-immune chronique qui provoque une dépigmentation de la peau {svg_1}. La crème de ruxolitinib, un inhibiteur de JAK1 et JAK2, a montré une efficacité significative dans le traitement du vitiligo {svg_2}. Dans une étude randomisée, à doses échelonnées, de 156 semaines, l’application de crème de ruxolitinib à 1,5 % deux fois par jour a considérablement amélioré les scores de l’indice de notation de la zone de vitiligo facial (F-VASI) par rapport à la valeur initiale {svg_3}.

Amélioration de la qualité de vie

L’effet de la crème de ruxolitinib sur la qualité de vie (QoL) a été évalué par les scores moyens de la version pour enfants de l’indice de qualité de vie en dermatologie (CDLQI ; patients de 12 à 15 ans) ou du DLQI (patients de 16 et 17 ans) à chaque visite de l’étude {svg_4}. Des scores plus élevés indiquent un impact plus important sur la QoL {svg_5}.

Mécanisme D'action

Target of Action

S-Ruxolitinib, also known as Ruxolitinib, is a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) . These are tyrosine kinases involved in cytokine signaling and hematopoiesis .

Mode of Action

Ruxolitinib works by competitively inhibiting the ATP-binding catalytic site on JAK1 and JAK2 . By inhibiting JAK1 and JAK2, Ruxolitinib blocks the dysregulated cell signaling pathways and prevents abnormal blood cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by Ruxolitinib is the JAK-STAT pathway . This pathway is often aberrantly activated in myeloproliferative neoplasms, leading to abnormal blood cell counts and thrombotic complications . By inhibiting JAK1 and JAK2, Ruxolitinib blocks this dysregulated pathway .

Pharmacokinetics

Ruxolitinib is well absorbed and has a bioavailability of 95% . It is bound to albumin for 97% . The pharmacokinetics of Ruxolitinib can be described with a two-compartment model and linear elimination . Its metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors . The major metabolites of Ruxolitinib are pharmacologically active . The main route of elimination of Ruxolitinib metabolites is renal .

Result of Action

Ruxolitinib’s action results in a meaningful reduction in spleen size and symptom burden in the majority of myelofibrosis patients . It may also have a favorable effect on survival . In polycythemia vera, Ruxolitinib effectively controls the hematocrit and reduces splenomegaly .

Action Environment

The JAK signaling cascade, which Ruxolitinib targets, is like a bottleneck where a lot of inflammation or inflammatory pathways signal through . This is why it works so well for symptoms in myeloproliferative neoplasms . That’s part of the reason why it works for the therapy of both acute and chronic graft-vs-host disease, as it’s a powerful anti-inflammatory agent . The inflammatory pathways set up an environment that’s ripe to develop an immune response .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

S-Ruxolitinib functions as a competitive inhibitor of the ATP-binding catalytic site of the JAK1 and JAK2 kinases. By inhibiting these kinases, S-Ruxolitinib disrupts the JAK-STAT signaling pathway, which is essential for the transduction of signals from various cytokines and growth factors. This inhibition leads to a reduction in the phosphorylation and activation of STAT proteins, thereby modulating the expression of target genes involved in cell proliferation, differentiation, and survival .

S-Ruxolitinib interacts with several biomolecules, including cytokine receptors and STAT proteins. The nature of these interactions is primarily inhibitory, as S-Ruxolitinib binds to the ATP-binding site of JAK1 and JAK2, preventing their activation and subsequent phosphorylation of STAT proteins .

Cellular Effects

S-Ruxolitinib exerts significant effects on various cell types and cellular processes. In hematopoietic cells, S-Ruxolitinib reduces the proliferation of abnormal blood cells by inhibiting the JAK-STAT pathway, which is often dysregulated in myeloproliferative neoplasms . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and growth factors, thereby reducing inflammation and abnormal cell growth.

In immune cells, S-Ruxolitinib modulates the function of natural killer cells, dendritic cells, T helper cells, and regulatory T cells. By inhibiting the JAK-STAT pathway, S-Ruxolitinib reduces the production of cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), which are critical for immune cell activation and function . This results in an overall immunosuppressive effect, which can be beneficial in conditions such as graft-versus-host disease .

Molecular Mechanism

The molecular mechanism of S-Ruxolitinib involves the competitive inhibition of the ATP-binding catalytic site of JAK1 and JAK2. By binding to this site, S-Ruxolitinib prevents the phosphorylation and activation of these kinases, thereby inhibiting the downstream signaling of the JAK-STAT pathway . This inhibition leads to a reduction in the phosphorylation of STAT proteins, which are critical for the transcription of genes involved in cell proliferation, differentiation, and survival .

S-Ruxolitinib also induces apoptosis in malignant cells by inhibiting the JAK-STAT pathway, which is often constitutively activated in cancer cells . This inhibition disrupts the survival signals in these cells, leading to programmed cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S-Ruxolitinib have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity over extended periods . Prolonged exposure to S-Ruxolitinib can lead to the development of resistance in some cell lines, as cells may upregulate alternative signaling pathways to bypass the inhibition of the JAK-STAT pathway .

Long-term studies have shown that S-Ruxolitinib can have sustained effects on cellular function, including the reduction of spleen volume and improvement of symptoms in patients with myelofibrosis . These effects are maintained with continuous treatment, although dose adjustments may be necessary to manage adverse effects and maintain efficacy .

Dosage Effects in Animal Models

In animal models, the effects of S-Ruxolitinib vary with different dosages. At low doses, S-Ruxolitinib effectively inhibits the JAK-STAT pathway and reduces the proliferation of abnormal blood cells without causing significant toxicity . At higher doses, S-Ruxolitinib can cause adverse effects, including myelosuppression and immunosuppression . These effects are dose-dependent and highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Threshold effects have been observed in animal studies, where a minimum effective dose is required to achieve significant inhibition of the JAK-STAT pathway . Beyond this threshold, increasing the dose does not proportionally enhance the therapeutic effects but instead increases the risk of adverse effects.

Metabolic Pathways

S-Ruxolitinib is primarily metabolized in the liver via the cytochrome P450 enzyme CYP3A4 . The major metabolites of S-Ruxolitinib are pharmacologically active and contribute to the overall therapeutic effects of the compound . These metabolites are further processed and eliminated through renal excretion .

The metabolic pathways of S-Ruxolitinib involve several enzymes and cofactors, including CYP3A4 and CYP2C9 . The interaction of S-Ruxolitinib with these enzymes can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics and pharmacodynamics of the compound .

Transport and Distribution

S-Ruxolitinib is well absorbed and has a high bioavailability . It is extensively bound to plasma proteins, primarily albumin, which facilitates its transport and distribution within the body . The compound is distributed in a two-compartment model, with a rapid distribution phase followed by a slower elimination phase .

Within cells, S-Ruxolitinib is transported to various compartments, including the cytoplasm and nucleus, where it exerts its inhibitory effects on the JAK-STAT pathway . The distribution of S-Ruxolitinib within tissues is influenced by factors such as tissue perfusion and the expression of transporters and binding proteins .

Subcellular Localization

S-Ruxolitinib is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, S-Ruxolitinib inhibits the activation of JAK1 and JAK2 kinases, preventing the phosphorylation and translocation of STAT proteins to the nucleus . In the nucleus, S-Ruxolitinib further inhibits the transcriptional activity of STAT proteins, reducing the expression of target genes involved in cell proliferation and survival .

The subcellular localization of S-Ruxolitinib is critical for its activity, as it ensures the compound is in proximity to its target kinases and transcription factors . Post-translational modifications, such as phosphorylation, may also influence the localization and activity of S-Ruxolitinib within cells .

Propriétés

IUPAC Name |

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNKQEVNSGCOJV-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10240930 | |

| Record name | Ruxolitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in aqueous buffers across a pH of 1-8 | |

| Record name | Ruxolitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The Janus kinase (JAK) family of protein tyrosine kinases comprises JAK1, JAK2, JAK3, and non-receptor tyrosine kinase 2 (TYK2). JAKs play a pivotal role in intracellular signalling pathways of various cytokines and growth factors essential to hematopoiesis, such as interleukin, erythropoietin, and thrombopoietin. JAKs have diverse functions: JAK1 and JAK3 promote lymphocyte differentiation, survival, and function, while JAK2 promotes signal transduction of erythropoietin and thrombopoietin. JAKs are in close proximity to the cytokine and growth factor receptor’s cytoplasmic region. Upon binding of cytokines and growth factors, JAKs are activated, undergoing cross-phosphorylation and tyrosine phosphorylation. This process also reveals selective binding sites for STATs, which are DNA-binding proteins that also bind to the cytoplasmic region of cytokine or growth factor receptors. Activated JAKs and STATs translocate to the nucleus as transcription factors to regulate gene expression of pro-inflammatory cytokines such as IL-6, IL-10, and nuclear factor κB (NF-κB). They also activate downstream pathways that promote erythroid, myeloid, and megakaryocytic development. The molecular pathogenesis of myeloproliferative neoplasms is not fully understood; however, JAK2 is constitutively activated and the JAK-STAT signalling pathway becomes deregulated and aberrant. Ruxolitinib is a selective and potent inhibitor of JAK2 and JAK1, with some affinity against JAK3 and TYK2. Anticancer effects of ruxolitinib are attributed to its inhibition of JAKs and JAK-mediated phosphorylation of STAT3. By downregulating the JAK-STAT pathway, ruxolitinib inhibits myeloproliferation and suppresses the plasma levels of pro-inflammatory cytokines such as IL-6 and TNF-α. Activated JAKs are also implicated in graft-versus-host-disease (GVHD), which is a severe immune complication of allogeneic hematopoietic cell transplantation GVHD is associated with significant morbidity and mortality, especially for patients who do not respond well to corticosteroid therapy. Activated JAKS stimulate T-effector cell responses, leading to increased proliferation of effector T cells and heightened production of pro-inflammatory cytokines. By blocking JAK1 and JAk2, ruxolitinib inhibits donor T-cell expansion and suppresses pro-inflammatory responses., ... By directly targeting both JAK1 and JAK2 through small-molecule inhibition, ruxolitinib elicits a reduction in splenomegaly and disease-related symptoms in patients with intermediate- or high-risk myelofibrosis while maintaining an acceptable toxicity profile and a low treatment-discontinuation rate., Ruxolitinib phosphate, a selective inhibitor of Janus kinase (JAK) 1 and 2, is an antineoplastic agent. JAK1 and 2 mediate the signaling of cytokines and growth factors that are important for hematopoiesis and immune function. JAK signaling involves recruitment of signal transducers and activators of transcription (STAT) to cytokine receptors, activation, and subsequent localization of STATs to the nucleus leading to modulation of gene expression. Myelofibrosis is a myeloproliferative neoplasm known to be associated with dysregulated JAK1 and 2 signaling. Ruxolitinib demonstrated dose- and time-dependent inhibition of cytokine-induced phosphorylated STAT3 with maximal inhibition occurring 1-2 hours after single-dose administration (ranging from 5-200 mg) in healthy individuals at all dosage levels. | |

| Record name | Ruxolitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RUXOLITINIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oil | |

CAS RN |

941678-49-5 | |

| Record name | Ruxolitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941678-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruxolitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941678495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruxolitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ruxolitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUXOLITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S8X8XX8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RUXOLITINIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole](/img/structure/B610929.png)